![molecular formula C10H13N3O2 B15326674 2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The presence of the benzimidazole ring in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol typically involves the condensation of 5-methoxy-1H-benzo[d]imidazole with an appropriate amino alcohol. One common method involves the reaction of 5-methoxy-1H-benzo[d]imidazole with 2-aminoethanol in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production. Additionally, the purification process can be streamlined using techniques such as chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine
- 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol
- 2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-thiol
Uniqueness
2-Amino-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research. Additionally, its methoxy-substituted benzimidazole ring imparts specific biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-2-(6-methoxy-1H-benzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C10H13N3O2/c1-15-6-2-3-8-9(4-6)13-10(12-8)7(11)5-14/h2-4,7,14H,5,11H2,1H3,(H,12,13) |
InChI Key |
SGJABBSOHQCUKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



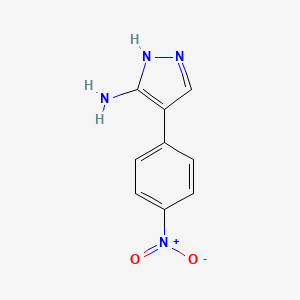
![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
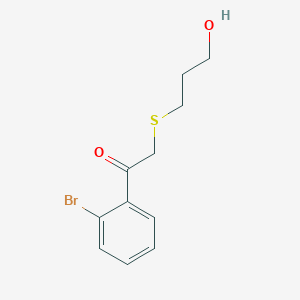
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
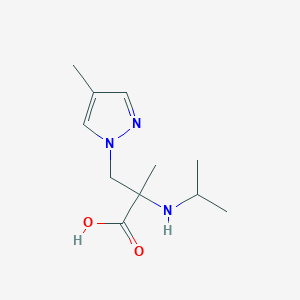
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)
![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
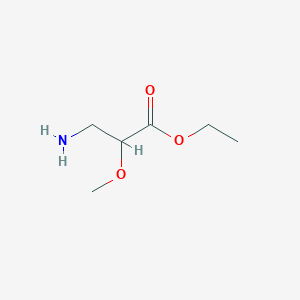
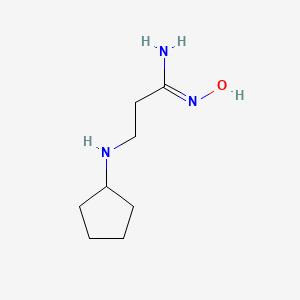
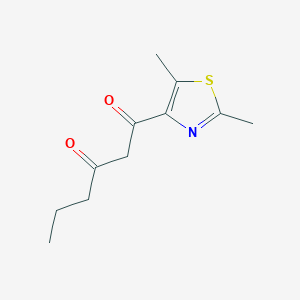

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
